

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tolamolol

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Compound of Interest

Compound Name: *Tolamolol*

Cat. No.: *B1194477*

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Abstract

Tolamolol is a beta-adrenergic receptor antagonist with the IUPAC name 4-(2-[(2-Hydroxy-3-(3-methylphenoxy)propyl]amino)ethoxy)benzamide.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis pathway and detailed chemical properties of **Tolamolol**, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the synthetic route, experimental protocols for its preparation and analysis, and a tabulated summary of its physicochemical and spectral properties.

Chemical Properties

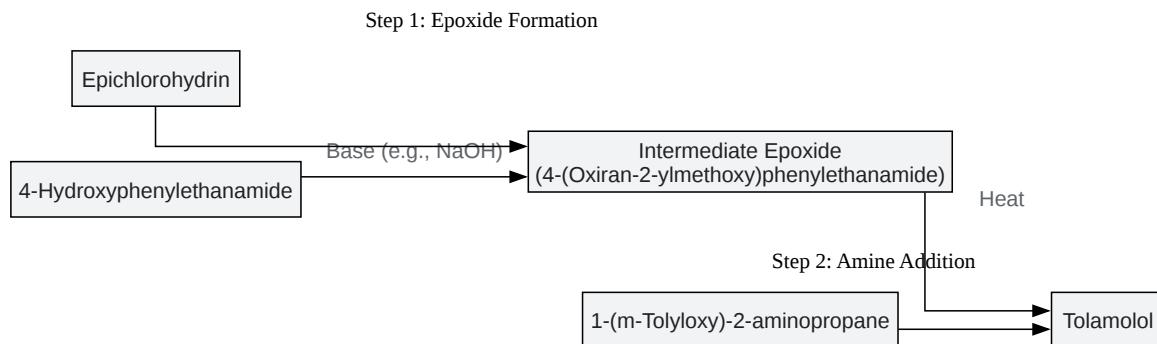
Tolamolol is a racemic mixture with the chemical formula $C_{19}H_{24}N_2O_4$ and a molar mass of 344.411 g·mol⁻¹.^{[1][3]} A summary of its key chemical and physical properties is presented in the table below. While experimental data for some properties are limited in publicly accessible literature, predicted values from reliable computational models are included to provide a comprehensive profile.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₄ N ₂ O ₄	[1]
Molar Mass	344.411 g/mol	
IUPAC Name	4-(2-{{2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide	
CAS Number	38103-61-6	
Physical Description	Solid (presumed)	General Knowledge
Melting Point	Data not available	
Boiling Point	595.2 °C at 760 mmHg (Predicted)	
Solubility	Data not available	
pKa	7.90 (Uncertain, Predicted)	
logP (Octanol-Water)	1.8 (Predicted, XlogP)	
Density	1.189 g/cm ³ (Predicted)	

Synthesis Pathway

The synthesis of **Tolamolol**, as with many other aryloxypropanolamine beta-blockers, can be conceptualized as a multi-step process. A plausible and commonly employed synthetic strategy involves the reaction of a phenolic precursor with an epoxide, followed by the introduction of the amine side chain.

A key publication by Augstein, Cox, Ham, Leeming, and Snarey in the *Journal of Medicinal Chemistry* (1973, Vol. 16, No. 11, pp. 1245-1251) describes the synthesis of a series of related compounds and provides the foundational methodology for preparing **Tolamolol**. The general pathway can be depicted as follows:



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Caption: General synthetic pathway for **Tolamolol**.

Experimental Protocols

Synthesis of Tolamolol (Representative Protocol)

The following protocol is a representative procedure based on established methods for the synthesis of aryloxypropanolamine beta-blockers.

Step 1: Synthesis of 4-(2-hydroxyethoxy)benzamide

- To a solution of 4-hydroxybenzamide in a suitable solvent (e.g., ethanol), add a molar equivalent of a base such as sodium ethoxide.
- Add 2-bromoethanol and heat the mixture to reflux for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

- Purify the resulting crude product by recrystallization or column chromatography to yield 4-(2-hydroxyethoxy)benzamide.

Step 2: Synthesis of 4-(2-aminoethoxy)benzamide

- The hydroxyl group of 4-(2-hydroxyethoxy)benzamide is converted to a leaving group, for instance, by reaction with thionyl chloride to form the corresponding chloride.
- The resulting chloro-intermediate is then reacted with an excess of ammonia in a sealed vessel under pressure to yield 4-(2-aminoethoxy)benzamide.
- Purify the product by an appropriate method.

Step 3: Synthesis of m-Cresol Glycidyl Ether

- Dissolve m-cresol in a suitable solvent and add a base (e.g., sodium hydroxide).
- Add epichlorohydrin and stir the mixture at an elevated temperature.
- After the reaction is complete, the product, m-cresol glycidyl ether, is isolated and purified.

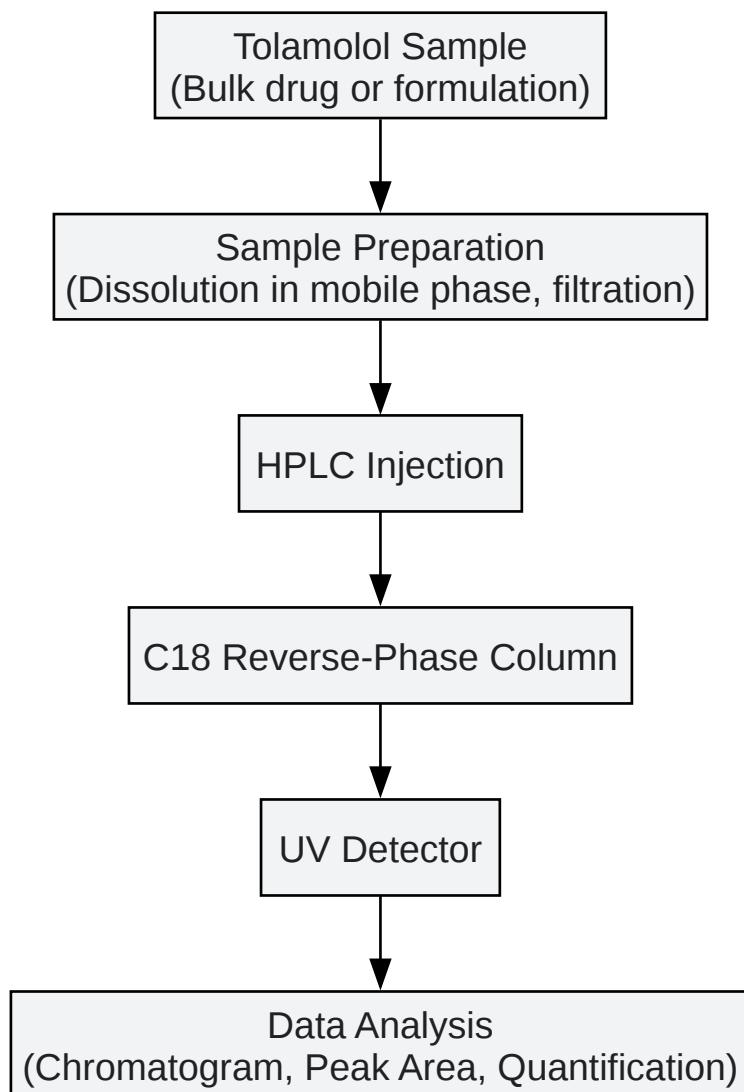
Step 4: Final Condensation to Yield **Tolamolol**

- React 4-(2-aminoethoxy)benzamide with m-cresol glycidyl ether in a suitable solvent such as ethanol.
- Heat the reaction mixture to reflux for several hours.
- Monitor the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture and remove the solvent.
- The crude **Tolamolol** is then purified by column chromatography or recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

While a specific validated HPLC method for **Tolamolol** was not found in the reviewed literature, a general reverse-phase HPLC method, similar to those used for other beta-blockers, can be employed for its analysis.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of **Tolamolol** (likely around 230-280 nm).
- Injection Volume: 10-20 µL.
- Quantification: An external or internal standard method can be used for quantification.



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Caption: General workflow for HPLC analysis of **Tolamolol**.

Spectral Data

Detailed experimental spectral data for **Tolamolol** is not widely available. However, characteristic spectral features can be predicted based on its chemical structure.

- **¹H NMR:** The spectrum is expected to show signals corresponding to the aromatic protons of the two benzene rings, the methyl group on the tolyloxy moiety, and the aliphatic protons of the propanolamine and ethoxy side chains.

- ^{13}C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the side chains, and the carbonyl carbon of the amide group.
- IR Spectroscopy: Characteristic absorption bands would be expected for the N-H and O-H stretching of the secondary amine and hydroxyl groups, C-H stretching of the aromatic and aliphatic moieties, C=O stretching of the amide, and C-O stretching of the ether linkages.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of side chains and other functional groups.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of **Tolamolol**. While a detailed, experimentally verified synthesis protocol and comprehensive experimental data for all physicochemical properties are not fully available in the public domain, the information presented herein, based on established chemical principles and data from related compounds, offers a robust starting point for researchers. Further investigation into the cited primary literature and dedicated experimental work are recommended for those pursuing in-depth studies or development of this compound.

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